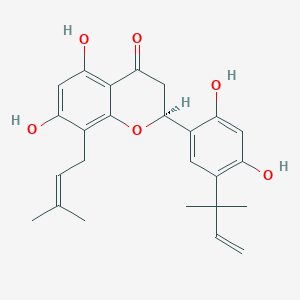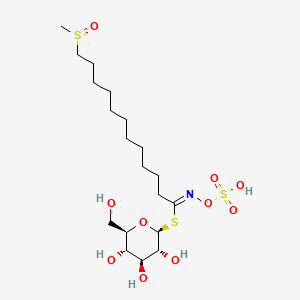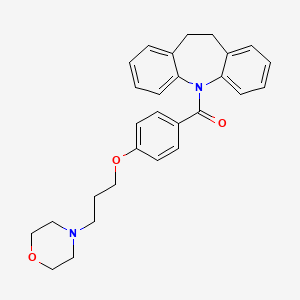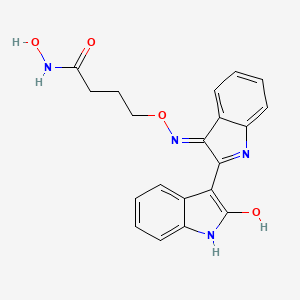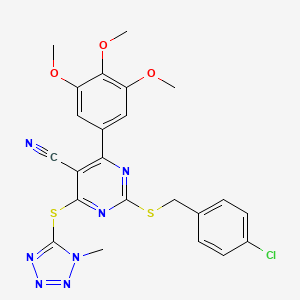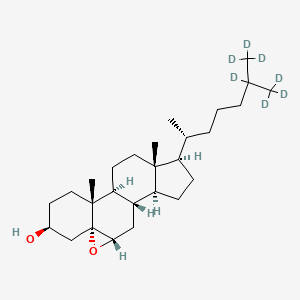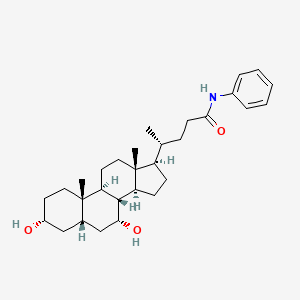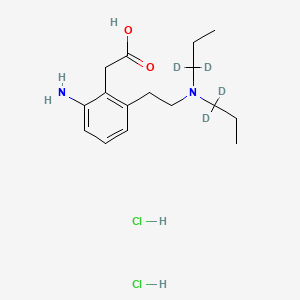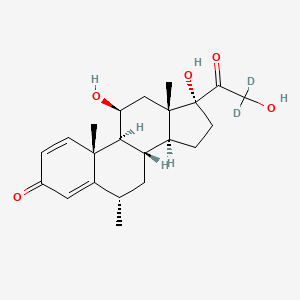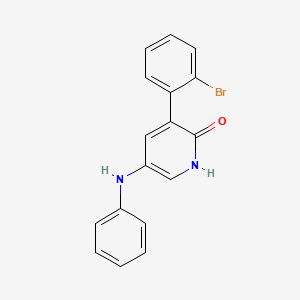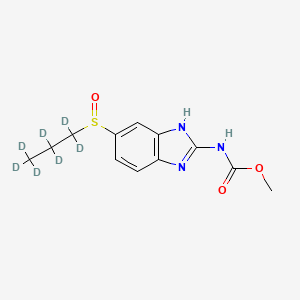
Albendazole sulfoxide-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Albendazole sulfoxide-d7, also known as Ricobendazole-d7, is a deuterium-labeled derivative of Albendazole sulfoxide. Albendazole sulfoxide is the primary active metabolite of Albendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections. The deuterium labeling in this compound is used for pharmacokinetic studies and other research applications to trace the compound’s behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Albendazole sulfoxide-d7 can be synthesized through the deuteration of Albendazole sulfoxide. The process involves the incorporation of deuterium atoms into the Albendazole sulfoxide molecule. This is typically achieved using deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as catalytic hydrogen-deuterium exchange reactions. The final product is purified through methods like crystallization and chromatography to ensure the desired isotopic purity and chemical stability .
Analyse Chemischer Reaktionen
Types of Reactions
Albendazole sulfoxide-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to Albendazole sulfone-d7.
Reduction: Conversion back to Albendazole-d7.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents and appropriate solvents.
Major Products
Oxidation: Albendazole sulfone-d7.
Reduction: Albendazole-d7.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Albendazole sulfoxide-d7 is extensively used in scientific research due to its labeled nature, which allows for precise tracking in biological systems. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Albendazole and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions.
Biological Research: Used in studies involving parasitic infections to evaluate the efficacy and mechanism of action of Albendazole.
Environmental Studies: Tracing the environmental fate and transport of Albendazole residues
Wirkmechanismus
Albendazole sulfoxide-d7 exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the degeneration of cytoplasmic microtubules in intestinal and tegmental cells of parasites. The result is impaired glucose uptake, depletion of glycogen stores, and eventual death of the parasite due to energy depletion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Albendazole: The parent compound, used widely as an anthelmintic.
Albendazole sulfoxide: The non-deuterated form of Albendazole sulfoxide.
Albendazole sulfone: Another metabolite of Albendazole with similar anthelmintic properties.
Uniqueness
Albendazole sulfoxide-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound with high precision using mass spectrometry and other analytical techniques. This labeling also helps in studying the pharmacokinetics and metabolic pathways without interference from endogenous compounds .
Eigenschaften
Molekularformel |
C12H15N3O3S |
|---|---|
Molekulargewicht |
288.38 g/mol |
IUPAC-Name |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |
InChI-Schlüssel |
VXTGHWHFYNYFFV-JOMZKNQJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Kanonische SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


